molecular formula C19H27N5OS B15116740 4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine

4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B15116740
M. Wt: 373.5 g/mol
InChI Key: XZPISZFSRHURFL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylsulfanyl group, and a piperazinyl-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of Cyclopropyl and Methylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using cyclopropyl halides and methylsulfanyl reagents.

    Attachment of Piperazinyl-Oxazole Moiety: This step involves the coupling of the pyrimidine core with the piperazinyl-oxazole fragment using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine core can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and for use in various scientific research applications.

Properties

Molecular Formula

C19H27N5OS

Molecular Weight

373.5 g/mol

IUPAC Name

4-[[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C19H27N5OS/c1-13(2)18-16(20-12-25-18)11-23-6-8-24(9-7-23)17-10-15(14-4-5-14)21-19(22-17)26-3/h10,12-14H,4-9,11H2,1-3H3

InChI Key

XZPISZFSRHURFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CO1)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC

Origin of Product

United States

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